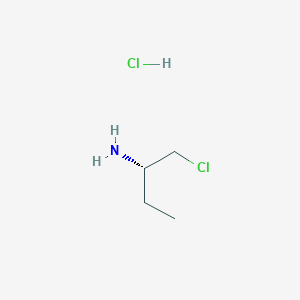

(2S)-1-chlorobutan-2-aminehydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-1-chlorobutan-2-aminehydrochloride is a chiral amine compound with a chlorine atom attached to the first carbon and an amine group attached to the second carbon in the butane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-chlorobutan-2-aminehydrochloride typically involves the following steps:

Starting Material: The synthesis begins with (S)-2-aminobutan-1-ol.

Chlorination: The hydroxyl group of (S)-2-aminobutan-1-ol is converted to a chlorine atom using thionyl chloride (SOCl₂) under anhydrous conditions.

Formation of Hydrochloride Salt: The resulting (2S)-1-chlorobutan-2-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of reagents and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-chlorobutan-2-aminehydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

Substitution: Formation of (2S)-1-hydroxybutan-2-amine or other substituted derivatives.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines or other reduced products.

Wissenschaftliche Forschungsanwendungen

(2S)-1-chlorobutan-2-aminehydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-1-chlorobutan-2-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting biochemical pathways and cellular functions. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R)-1-chlorobutan-2-aminehydrochloride: The enantiomer of (2S)-1-chlorobutan-2-aminehydrochloride, with similar chemical properties but different biological activities.

1-chlorobutan-2-amine: The non-chiral version of the compound, lacking the specific stereochemistry.

2-chlorobutan-1-amine: A positional isomer with the chlorine and amine groups on different carbons.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other isomers. This makes it valuable in research and potential therapeutic applications where stereochemistry plays a crucial role.

Biologische Aktivität

(2S)-1-chlorobutan-2-amine hydrochloride, a chiral amine with the molecular formula C4H10ClN·HCl, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound serves as a versatile building block in organic synthesis and has been investigated for its interactions with biological systems. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Characteristics:

| Property | Details |

|---|---|

| CAS Number | 6189-21-5 |

| Molecular Formula | C4H10ClN·HCl |

| Molecular Weight | 144.04 g/mol |

| IUPAC Name | (2S)-1-chlorobutan-2-amine; hydrochloride |

| SMILES | CCC(CCl)N.Cl |

The synthesis of (2S)-1-chlorobutan-2-amine hydrochloride typically involves chlorination of 2-amino-1-butanol using thionyl chloride (SOCl₂) followed by treatment with hydrochloric acid to form the hydrochloride salt .

The biological activity of (2S)-1-chlorobutan-2-amine hydrochloride can be attributed to its ability to act as both a nucleophile and an electrophile in various chemical reactions. Its amine group facilitates hydrogen bonding and ionic interactions with biological molecules, influencing biochemical pathways and cellular processes.

Antimicrobial Activity

Research indicates that (2S)-1-chlorobutan-2-amine hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism includes interference with bacterial cell wall synthesis and protein function.

Analgesic Properties

In animal models, (2S)-1-chlorobutan-2-amine hydrochloride has demonstrated analgesic effects. For instance, in acetic acid-induced writhing tests, it showed a notable reduction in pain responses, suggesting its potential as a pain management agent .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Studies indicate that it can significantly reduce inflammation markers in vivo, positioning it as a candidate for further development in treating inflammatory conditions .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that derivatives of chlorinated amines, including (2S)-1-chlorobutan-2-amine hydrochloride, exhibited zones of inhibition against various bacteria strains, highlighting its potential as an antibacterial agent .

- Pain Management : In a comparative study assessing different compounds for analgesic properties, (2S)-1-chlorobutan-2-amine hydrochloride showed comparable efficacy to established analgesics such as diclofenac sodium .

- Inflammation Reduction : In tests evaluating anti-inflammatory effects, this compound demonstrated significant reductions in inflammatory responses compared to control groups treated with standard anti-inflammatory drugs .

Eigenschaften

CAS-Nummer |

952652-31-2 |

|---|---|

Molekularformel |

C4H11Cl2N |

Molekulargewicht |

144.04 g/mol |

IUPAC-Name |

(2S)-1-chlorobutan-2-amine;hydrochloride |

InChI |

InChI=1S/C4H10ClN.ClH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |

InChI-Schlüssel |

KCFMGRDFBNKXFB-WCCKRBBISA-N |

Isomerische SMILES |

CC[C@@H](CCl)N.Cl |

Kanonische SMILES |

CCC(CCl)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.